molecular formula C8H7NO3 B1200199 (4-Nitrophenyl)vinyl ether CAS No. 940-14-7

(4-Nitrophenyl)vinyl ether

Cat. No.: B1200199
CAS No.: 940-14-7
M. Wt: 165.15 g/mol
InChI Key: XTVUXNLJQRWUBD-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)vinyl ether is an organic compound characterized by the presence of a nitrophenyl group attached to a vinyl ether moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The nitrophenyl group imparts distinct electronic properties, making it a valuable intermediate in various chemical reactions and applications.

Future Directions

Recent research highlights the synthesis and application of vinyl ethers (VEs) as monomers for modern homo- and co-polymerization processes . This suggests that “(4-Nitrophenyl)vinyl ether” and similar compounds may have potential applications in the development of new polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Nitrophenyl)vinyl ether can be synthesized through several methods, with the Williamson Ether Synthesis being one of the most common. This method involves the reaction of an alkoxide ion with an alkyl halide. For this compound, the synthesis typically involves the reaction of 4-nitrophenol with a vinyl halide in the presence of a strong base such as sodium hydride or potassium hydride .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (4-Nitrophenyl)vinyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted vinyl ethers.

    Oxidation: Nitro derivatives or quinones.

    Reduction: Aminophenyl derivatives

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)vinyl ether involves its reactivity towards nucleophiles and electrophiles. The nitrophenyl group, being electron-withdrawing, enhances the electrophilicity of the vinyl ether moiety, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules .

Comparison with Similar Compounds

    4-Nitrophenol: Shares the nitrophenyl group but lacks the vinyl ether moiety.

    Vinyl ethers: Such as ethyl vinyl ether, which lacks the nitrophenyl group.

Uniqueness: (4-Nitrophenyl)vinyl ether is unique due to the combination of the nitrophenyl group and the vinyl ether moiety. This dual functionality imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-ethenoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVUXNLJQRWUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90240190
Record name (4-Nitrophenyl)vinyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90240190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940-14-7
Record name 1-(Ethenyloxy)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=940-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Nitrophenyl)vinyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Nitrophenyl)vinyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90240190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(ETHENYLOXY)-4-NITROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA6LQ39MHH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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